Piperidine, 2-methyl-6-undecyl-
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Overview
Description
Piperidine, 2-methyl-6-undecyl- is a naturally occurring alkaloid found in the venom of certain fire ants, such as Solenopsis geminata This compound belongs to the class of piperidine alkaloids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine, 2-methyl-6-undecyl- can be achieved through several methods. One common approach involves the dehydration of cis-2-methyl-6-n-undecyl-piperidine using t-butylhypochlorite . The reaction conditions typically include:
Reagents: Urea, CH3MgBr/CH2Cl2, NaBH3CN, (Boc)2O, RMgBr, TMEDA, 12M HCl
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2-methyl-6-undecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various piperidine derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Piperidine, 2-methyl-6-undecyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits insecticidal activity and is studied for its potential use in pest control.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidine, 2-methyl-6-undecyl- involves its interaction with specific molecular targets and pathways. It has been shown to activate signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression . The compound can induce apoptosis through caspase-dependent pathways, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Piperidine, 2-methyl-6-undecyl- can be compared with other similar compounds, such as:
2-methyl-6-alkyl-1,6-piperideines: These compounds have similar structures but differ in the length of the alkyl chain.
2-methyl-6-undecyl-pyridine: This compound has a pyridine ring instead of a piperidine ring.
Uniqueness: Piperidine, 2-methyl-6-undecyl- is unique due to its specific biological activities and its presence in fire ant venom, which distinguishes it from other piperidine derivatives .
Properties
CAS No. |
92619-72-2 |
---|---|
Molecular Formula |
C17H35N |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
InChI Key |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C |
Origin of Product |
United States |
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